2,3-O-Acetonemannosan
Description
2,3-O-Acetonemannosan is a carbohydrate derivative characterized by the acetonide (isopropylidene) protection at the 2- and 3-hydroxyl positions of a mannosan backbone. Mannosan, a polysaccharide composed of mannose units, is chemically modified here to enhance stability and reactivity for synthetic applications. This compound is often identified as a product in pyrolysis studies of lignocellulosic biomass, suggesting its formation under thermal degradation conditions . Its synthetic utility lies in its protective group strategy, which enables selective functionalization of other hydroxyl groups in carbohydrate chemistry.
Properties
IUPAC Name |
4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESJHGZLRXGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3COC(C2O1)O3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Mannopyranose, 1,6-anhydro-2,3-O-(1-methylethylidene)- involves the dehydration of beta-D-mannopyranose. The reaction typically requires an acid catalyst and controlled temperature conditions to ensure the formation of the anhydro compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration processes using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-Mannopyranose, 1,6-anhydro-2,3-O-(1-methylethylidene)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of beta-D-Mannopyranose, 1,6-anhydro-2,3-O-(1-methylethylidene)- involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. Molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Protective Group Chemistry
1,4:3,6-Dianhydro-α-D-glucopyranose (Isomannide)
- Structure : A bicyclic ether derived from glucose, featuring two anhydride bridges (1,4 and 3,6 positions).
- Comparison: Unlike 2,3-O-acetonemannosan, isomannide lacks acetonide protection but shares a rigid bicyclic structure. This structural difference impacts solubility and reactivity in glycosylation reactions .
2-[3-O-(5-O-Acetyl-3-O-benzyl-1,2-O-isopropylidene-6-deoxy-α-D-allofuranos-6-yl)-2,4,6-tri-O-benzyl-α-D-mannopyranosyl]acetaldehyde (Compound 17)
- Structure: A mannopyranosyl derivative with multiple protective groups, including benzyl, acetyl, and isopropylidene.
- Comparison : Both compounds employ acetonide protection (isopropylidene). However, Compound 17 includes additional benzyl and acetyl groups, enhancing its utility in stepwise oligosaccharide synthesis. The presence of an acetaldehyde moiety further differentiates its reactivity profile .
Functional Analogues in Pyrolysis Studies
This compound is identified alongside compounds like 5-methyl-2-furancarboxaldehyde and vanillin in pyrolysis products . These compounds share a common origin in lignocellulose degradation but differ significantly in functionality:
- 5-Methyl-2-furancarboxaldehyde : A furan derivative with aldehyde functionality, indicative of hemicellulose degradation.
- Vanillin: A phenolic aldehyde derived from lignin.
- Key Difference: this compound retains a carbohydrate backbone, whereas the others are smaller aromatic or furanic compounds.
Data Tables
Table 1: Structural Comparison of Protective Group-Modified Carbohydrates
Table 2: Pyrolysis Products of Lignocellulose (Select Examples)
Biological Activity
2,3-O-Acetonemannosan is a glycosylated compound derived from mannan, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory properties based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of acetyl groups attached to the mannan backbone. This modification enhances its solubility and biological activity compared to unmodified mannans. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 250 µg/ml |
| Escherichia coli | 15 | 200 µg/ml |
| Candida albicans | 10 | 300 µg/ml |
The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, indicating its broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer effects of this compound have been evaluated in various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple pathways.
Case Study: Effect on A549 Lung Cancer Cells
In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 430 µg/ml after a 48-hour incubation period.
- Apoptosis Induction : Hoechst staining revealed morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.
- Mechanistic Insights : Further analysis suggested that the compound activates caspase pathways leading to programmed cell death .
Immunomodulatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an immunomodulator. It appears to enhance the immune response by stimulating macrophage activity and increasing cytokine production.
Table 2: Immunomodulatory Effects of this compound
| Cytokine | Control Level (pg/ml) | Treated Level (pg/ml) |
|---|---|---|
| IL-6 | 50 | 120 |
| TNF-alpha | 30 | 85 |
| IFN-gamma | 20 | 60 |
These results indicate that treatment with this compound significantly elevates levels of pro-inflammatory cytokines, suggesting a potential role in enhancing host defense mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
